

Essential Safety and Operational Guide for Handling Usnoflast

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Compound of Interest

Compound Name: Usnoflast

Cat. No.: B12374428

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This document provides immediate, essential safety, handling, and disposal information for **Usnoflast**, a novel, orally active, and selective inhibitor of the NLRP3 inflammasome. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.

I. Chemical and Physical Properties

Usnoflast, also identified as ZYIL1, is a small molecule inhibitor with anti-inflammatory properties.^[1]

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₉ N ₃ O ₃ S	[2]
Molecular Weight	403.54 g/mol	[2]
Appearance	White to off-white solid	[1]
IUPAC Name	N-[[1-(2-propen-1-yl)-1-methyl-3-pyrrolidiny]methyl]sulfonyl]-N'-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]urea (example, structure may vary)	[2]
InChIKey	HAMGPBKPACGWND-ZOXUKVPXSA-N	
Purity	Typically ≥98%	
Storage Conditions	Powder: -20°C; In solvent: -80°C	

II. Personal Protective Equipment (PPE) and Handling

Standard laboratory PPE is required when handling **Usnoflast** in solid or solution form.

Equipment	Specification
Eye Protection	Safety glasses with side shields or goggles.
Hand Protection	Chemically resistant gloves (e.g., nitrile).
Body Protection	Laboratory coat.
Respiratory Protection	Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator with a particulate filter.

Handling Precautions:

- Avoid inhalation of dust or aerosols.
- Prevent contact with skin and eyes.
- Handle in a chemical fume hood.
- Wash hands thoroughly after handling.

III. First Aid Measures

Exposure Route	First Aid Procedure	Reference
Inhalation	Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.	
Skin Contact	Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.	
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.	
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.	

IV. Experimental Protocols

Usnoflast is a potent inhibitor of the NLRP3 inflammasome, effectively blocking the release of IL-1 β . Below are representative protocols for in vitro and in vivo assays.

This protocol describes the steps to assess the inhibitory activity of **Usnoflast** on the NLRP3 inflammasome in a human monocytic cell line.

Materials:

- THP-1 cells
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin
- **Usnoflast**
- Human IL-1 β ELISA kit

Procedure:

- Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 nM) for 48-72 hours.
- Priming: Replace the medium with fresh medium containing a low concentration of LPS (e.g., 100 ng/mL) and incubate for 3-4 hours to prime the NLRP3 inflammasome.
- Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of **Usnoflast** for 1 hour.
- NLRP3 Activation: Add Nigericin (e.g., 5-20 μ M) to the wells to activate the NLRP3 inflammasome and incubate for 1-2 hours.
- Sample Collection: Centrifuge the plate and collect the supernatant.
- Quantification: Measure the concentration of IL-1 β in the supernatant using a human IL-1 β ELISA kit according to the manufacturer's instructions.

This protocol outlines a procedure to evaluate the anti-inflammatory effects of **Usnoflast** in a mouse model of neuroinflammation.

Materials:

- C57BL/6 mice
- Lipopolysaccharide (LPS) from E. coli
- **Usnoflast**
- Sterile, pyrogen-free saline
- Anesthetics
- Tissue homogenization buffer and equipment
- Mouse IL-1 β and Caspase-1 ELISA kits

Procedure:

- Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
- Drug Administration: Administer **Usnoflast** orally (e.g., 2.5-10 mg/kg) or via the desired route.
- Induction of Neuroinflammation: After a specified pre-treatment time (e.g., 1 hour), induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg).
- Monitoring: Observe the mice for signs of sickness behavior.
- Tissue Collection: At a designated time point post-LPS injection (e.g., 6-24 hours), euthanize the mice and perfuse with cold saline. Collect brain tissue.
- Analysis: Homogenize the brain tissue and measure the levels of IL-1 β and active Caspase-1 using specific ELISA kits to assess the extent of inflammasome activation.

V. Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of **Usnoflast** from published studies.

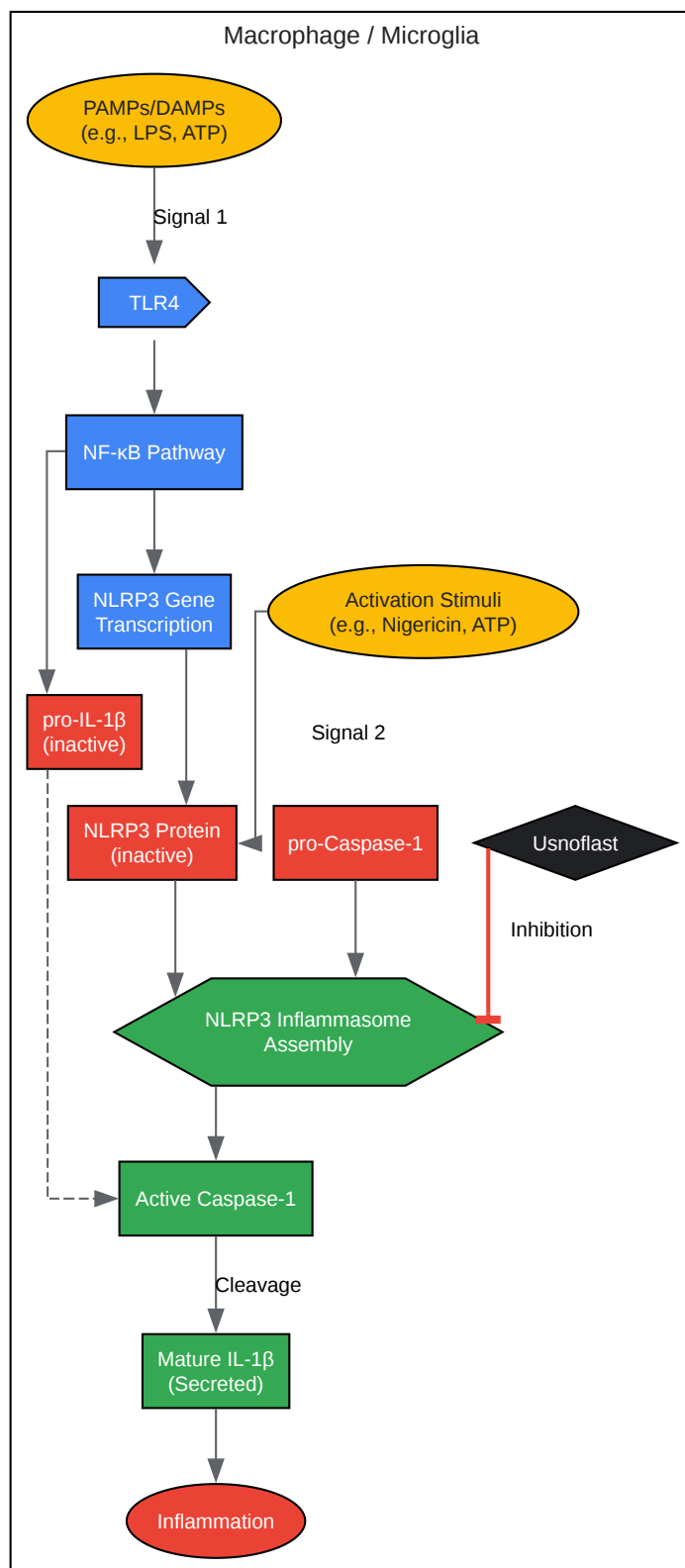
Table 1: In Vitro IC₅₀ Values for **Usnoflast**

Cell Type	Stimulus	IC ₅₀ (nM)	Reference
THP-1 Cells	Nigericin	11	
Human PBMCs	ATP	4.5	
Primary Mouse Microglia	Nigericin	43	

Table 2: In Vivo Dosage of **Usnoflast** in Animal Models

Animal Model	Species	Dosage Range (mg/kg)	Route of Administration	Reference
LPS-Induced Encephalitis	Mouse	2.5 - 10	Oral (p.o.)	
MPTP-Induced Parkinson's Disease	Mouse	10 - 60	Oral (p.o.)	

VI. Visualizations



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References

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